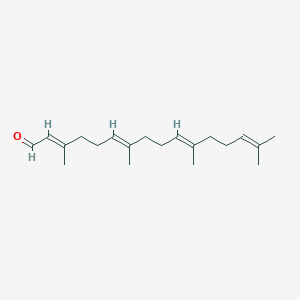

1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the condensation reaction of specific esters with other chemical agents, resulting in complex structures with precise molecular arrangements. For instance, the synthesis of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester showcases the intricate process of forming esters with significant structural specificity (Zhao et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as crystal structures of benzene dicarboxylic acid derivatives, reveals their complex arrangements and the significance of their spatial configuration. For example, the crystal structure of 1,3-bi(4-pyridyl)propane — 5-methyl-benzene- 1,3-dicarboxylic acid (1:1) demonstrates how molecular geometry influences the formation of supramolecular assemblies (Lufang Ma et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester, and its derivatives are pivotal for understanding their reactivity and potential for forming new compounds. Studies on the acid-catalyzed esterification and hydrolysis mechanisms provide insights into the reactivity of carboxylic acid esters and their transformation under specific conditions (Hong-chang Shi et al., 2015).

Physical Properties Analysis

The physical properties of 1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester, and related compounds, such as their solubility, melting points, and crystalline structure, are essential for their practical application in various fields. Research into the liquid crystalline networks from 1,4‐benzenedicarboxylic acid bis(4‐cyanatomethylphenyl) ester sheds light on the material's phase behavior and mechanical properties, critical for designing advanced materials (A. Shiota et al., 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, stability under various conditions, and potential for chemical modifications, are crucial for utilizing 1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester in synthesis and material science. Exploring the reactions of 2-(Trimethylsiloxy)furans with Orthocarboxylic Esters highlights the compound's versatility and potential for creating novel materials (Morio Asaoka et al., 1979).

Applications De Recherche Scientifique

1. Antifungal Efficacy in Phytopathogenic Fungi

- Application Summary : This compound was found in the methanolic extract of Camphor (Cinnamomum camphora L.) and was tested for antifungal activity against three common phytopathogens: Alternaria alternata, Fusarium solani, and Fusarium oxysporum .

- Methods of Application : The highest concentration of C. camphora methanolic extract (4000 µg/mL) was used to inhibit the fungal mycelia weight of the phytopathogens .

- Results : The extract inhibited the fungal mycelia weight of F. oxysporum, A. alternata, and F. solani by 60%, 49%, and 24%, respectively .

2. Antifungal Extrolite in Rice Endophyte

- Application Summary : This compound was identified as a strong antifungal volatile organic compound in the rice foliage endophyte Lysinibacillus sphaericus and was used against Rhizoctonia solani, a pathogen causing sheath blight disease in rice .

- Methods of Application : The compound was extracted from the endophyte using solvent extraction methods and purified using HPTLC techniques .

- Results : The compound showed strong mycolytic activity as evident by mycelial distractions and shrinkage .

3. Anticancer Potential Against Liver Cancer

- Application Summary : The compound was identified as 1,2 benzenedicarboxylic acid, mono 2-ethylhexyl (BMEH) and exhibited in vitro anticancer potential against liver (HepG2) cancer cells .

- Methods of Application : The compound was tested in vitro against HepG2 cancer cells .

- Results : Based on the flow cytometric analysis, it was evident that the BMEH was also effective in arresting the cell cycle at G1 phase .

4. Antioxidant Activity

- Application Summary : This compound was used in the extraction of fungal DNA from mycelium grown in potato-dextrose medium .

- Methods of Application : Cetyltrimethylammonium bromide reagent (CTAB) was used for the extraction of fungal DNA, according to Doyle and Doyle .

- Results : The compound was successfully used in the extraction process .

5. Endocrine Disruptor

- Application Summary : This compound, also known as Monobutyl phthalate (MBP), has attracted attention as a potential endocrine disruptor .

- Methods of Application : The compound is a major metabolite of dibutyl phthalate and butyl benzyl phthalate .

- Results : It hydrolyses to phthalic acid and 1-butanol .

6. DNA Extraction

- Application Summary : This compound was used in the extraction of fungal DNA from mycelium grown in potato-dextrose medium .

- Methods of Application : Cetyltrimethylammonium bromide reagent (CTAB) was used for the extraction of fungal DNA, according to Doyle and Doyle .

- Results : The compound was successfully used in the extraction process .

Propriétés

IUPAC Name |

2-(3,5,5-trimethylhexoxycarbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-12(11-17(2,3)4)9-10-21-16(20)14-8-6-5-7-13(14)15(18)19/h5-8,12H,9-11H2,1-4H3,(H,18,19)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFYLVAMNLWRKY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C1=CC=CC=C1C(=O)[O-])CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23O4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenedicarboxylic acid, mono(3,5,5-trimethylhexyl) ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)

![5H-Oxireno[c]benzofuran, hexahydro-, (1a-alpha-,3a-alpha-,7aS*)- (9CI)](/img/no-structure.png)

![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)